2-(Trifluoromethoxy)pyridine-6-sulfonyl chloride
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Overview
Description
2-(Trifluoromethoxy)pyridine-6-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a trifluoromethoxy group (-OCF3) and a sulfonyl chloride group (-SO2Cl) attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-6-(trifluoromethoxy)pyridine with a sulfonyl chloride reagent under appropriate conditions . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-(Trifluoromethoxy)pyridine-6-sulfonyl chloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)pyridine-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base and an inert solvent.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used under mild conditions to facilitate the coupling reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Coupled Products: Formed by coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
2-(Trifluoromethoxy)pyridine-6-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)pyridine-6-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in various chemical reactions. The trifluoromethoxy group imparts unique electronic properties to the molecule, enhancing its reactivity and stability. The sulfonyl chloride group acts as a reactive site for nucleophilic attack, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethoxy)pyridine: Similar structure but lacks the sulfonyl chloride group.
Trifluoromethylpyridine Derivatives: Compounds with trifluoromethyl groups attached to the pyridine ring.
Uniqueness
2-(Trifluoromethoxy)pyridine-6-sulfonyl chloride is unique due to the presence of both the trifluoromethoxy and sulfonyl chloride groups, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in the synthesis of complex molecules and a versatile reagent in various chemical reactions.
Properties
Molecular Formula |
C6H3ClF3NO3S |
---|---|
Molecular Weight |
261.61 g/mol |
IUPAC Name |
6-(trifluoromethoxy)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClF3NO3S/c7-15(12,13)5-3-1-2-4(11-5)14-6(8,9)10/h1-3H |
InChI Key |
BGAMDDXBINAIHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)Cl)OC(F)(F)F |
Origin of Product |
United States |
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